4-Chloro-3-morpholinobenzohydrazide
Description
Significance of Benzohydrazide (B10538) Derivatives in Organic Synthesis and Medicinal Chemistry
Benzohydrazide and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2). This structural motif serves as a versatile building block in organic synthesis and is a key pharmacophore in a multitude of biologically active molecules. thepharmajournal.combiointerfaceresearch.com The reactivity of the hydrazide group allows for the facile synthesis of a wide array of derivatives, including hydrazones, acylhydrazones, and various heterocyclic systems. researchgate.netderpharmachemica.com
In medicinal chemistry, benzohydrazide derivatives have demonstrated a broad spectrum of pharmacological activities. These include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.combiointerfaceresearch.comderpharmachemica.com The ability of the hydrazide scaffold to form stable complexes with metal ions and to participate in hydrogen bonding interactions is thought to contribute to its diverse biological effects.
Role of the Morpholine (B109124) Scaffold in Privileged Structures and Chemical Biology
Morpholine is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. jchemrev.com Its unique physicochemical properties, including good water solubility and metabolic stability, have made it a highly desirable component in drug design. nih.govnih.gov The morpholine ring is considered a "privileged structure," a concept first introduced by Evans in 1988 to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. openochem.orgcambridgemedchemconsulting.comresearchgate.net
The incorporation of a morpholine scaffold into a molecule can significantly enhance its pharmacokinetic profile, improving absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This has led to the inclusion of the morpholine moiety in numerous approved drugs across various therapeutic areas, including anticancer, antibacterial, and central nervous system agents. nih.govacs.org
Contextualization of 4-Chloro-3-morpholinobenzohydrazide within Emerging Chemical Entities
This compound integrates the key structural features of both benzohydrazide and morpholine, augmented by a chlorine substituent on the benzene ring. The presence of the chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity. Chlorine is a common halogen in many pharmaceuticals and is known to enhance the efficacy of some drugs. nih.gov
The combination of these three components—the versatile benzohydrazide core, the privileged morpholine scaffold, and the modulating chloro substituent—positions this compound as a promising candidate for investigation within the realm of new chemical entities. Its structure suggests the potential for a unique pharmacological profile, warranting further exploration. A closely related compound, 4-(morpholin-4-yl) benzohydrazide, has been synthesized and used as a precursor for other derivatives. researchgate.net Similarly, the synthesis of 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide highlights the accessibility of related structures. mdpi.com
Research Objectives and Rationale for Investigating this compound
While specific research dedicated exclusively to this compound is still emerging, the rationale for its investigation is firmly rooted in the established significance of its constituent parts. The primary research objectives for this compound would likely include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and its derivatives. Thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) is a fundamental first step.
Biological Screening: Evaluating the compound's activity across a range of biological assays to identify potential therapeutic applications. Based on the known properties of benzohydrazides and morpholine-containing compounds, initial screening would likely focus on antimicrobial, anticancer, and anti-inflammatory activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the benzohydrazide, morpholine, and chloro-substituted phenyl rings to understand how structural changes impact biological activity. This is a crucial step in optimizing lead compounds.
Computational and Mechanistic Studies: Employing computational modeling to predict the binding of this compound to various biological targets and to elucidate its potential mechanism of action at a molecular level.
The investigation of this compound is driven by the hypothesis that the synergistic combination of its structural components will result in a novel molecule with valuable and potentially unique biological properties, contributing to the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
886494-33-3 |
|---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-3-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-8(11(16)14-13)7-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6,13H2,(H,14,16) |
InChI Key |
NPJHEVOSBJDOES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)NN)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 3 Morpholinobenzohydrazide
Retrosynthetic Dissection and Strategic Bond Disconnections of 4-Chloro-3-morpholinobenzohydrazide
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. The retrosynthesis of this compound reveals several key bond disconnections that form the basis of a logical synthetic pathway.
The primary disconnection is the hydrazide bond, which simplifies the target molecule to 4-chloro-3-morpholinobenzoic acid and hydrazine. This transformation is a standard and reliable reaction in organic synthesis.
Further disconnection of the 4-chloro-3-morpholinobenzoic acid intermediate involves breaking the C-N bond of the morpholine (B109124) ring. This can be envisioned through two main strategies: a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This step leads to a dihalogenated benzoic acid precursor, such as 3,4-dichlorobenzoic acid, and morpholine.
Finally, the disconnection of the C-Cl bond and the carboxylic acid group from the benzene (B151609) ring leads back to a simple, readily available starting material like chlorobenzene or benzene. This complete retrosynthetic analysis provides a clear roadmap for the forward synthesis.
Retrosynthetic Pathway for this compound
| Disconnection | Precursor 1 | Precursor 2 |
| Hydrazide Bond | 4-Chloro-3-morpholinobenzoic acid | Hydrazine |
| C-N (Morpholine) Bond | 3,4-Dichlorobenzoic acid | Morpholine |
| C-Cl and COOH Bonds | Chlorobenzene | Carbon Dioxide |
Synthesis of Halogenated Benzoic Acid Precursors and their Functionalization
The synthesis of the key intermediate, a halogenated benzoic acid, is a critical step that dictates the final substitution pattern of the target molecule. This section explores the regioselective introduction of chlorine and the carboxylic acid group onto a benzene scaffold.
Regioselective Chlorination and Carboxylic Acid Formation on Benzene Scaffolds
The directing effects of substituents on an aromatic ring play a crucial role in determining the position of subsequent electrophilic substitution reactions. The carboxylic acid group is a meta-director, meaning it will direct incoming electrophiles to the position meta to it. Conversely, an amino group or a substituted amino group like morpholine is an ortho, para-director.
A plausible strategy for the synthesis of 4-chloro-3-morpholinobenzoic acid begins with a starting material where the directing effects of the substituents can be exploited to achieve the desired 1,2,4-substitution pattern. One effective approach involves starting with 4-chlorobenzoic acid. Nitration of 4-chlorobenzoic acid, followed by reduction of the nitro group to an amine, would yield 3-amino-4-chlorobenzoic acid. The amino group can then be subsequently converted to the morpholine moiety.
Alternatively, starting with 3-aminobenzoic acid, direct chlorination would be challenging due to the strong activating and ortho, para-directing nature of the amino group, which could lead to a mixture of products. Therefore, protecting the amino group, for instance as an acetamide, would be necessary to control the regioselectivity of the chlorination.
Investigation of Alternative Ortho-Directing Groups for Chlorination
To achieve specific regioselectivity in electrophilic aromatic substitution, the use of ortho-directing groups can be a powerful strategy. These groups can direct an incoming electrophile to the position ortho to them, often through a temporary coordination with the reagent.
While the amino group itself is a strong ortho, para-director, its high reactivity can be problematic. Alternative ortho-directing groups that can be later converted to the desired functionality are of significant interest. For instance, a hydroxyl group is a strong ortho, para-director. Starting with a substituted phenol, one could perform a regioselective chlorination and then convert the hydroxyl group to the desired substituent.
Another strategy involves the use of a removable directing group that can be introduced to control the position of chlorination and then subsequently removed or transformed.
Introduction of the Morpholine Moiety via C-N Bond Formation Strategies
The introduction of the morpholine ring onto the aromatic core is a key step in the synthesis of this compound. This can be achieved through several robust C-N bond formation strategies.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Morpholine Incorporation
Nucleophilic aromatic substitution is a viable method for introducing the morpholine moiety, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing 4-chloro-3-morpholinobenzoic acid, a precursor such as 3,4-dichlorobenzoic acid or 4-chloro-3-fluorobenzoic acid could be employed. The presence of the electron-withdrawing carboxylic acid group and the second halogen atom activates the ring towards nucleophilic attack by morpholine.
The reaction typically proceeds by the addition of the nucleophile (morpholine) to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group (a halide ion). The choice of solvent and base is crucial for the success of SNAr reactions.
A similar strategy has been successfully employed in the synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide, where morpholine displaces a chlorine atom on a 4-chloro-3-nitrobenzoic acid precursor.
Metal-Catalyzed Coupling Reactions for Morpholine Annulation
In recent years, metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations that can be applied to the synthesis of this compound.
The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. In this case, 3,4-dichlorobenzoic acid could be coupled with morpholine. The reaction is known for its high functional group tolerance and broad substrate scope.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. This classic reaction has seen significant improvements with the development of new ligands and reaction conditions, making it a valuable method for the synthesis of N-aryl morpholines.
Comparison of C-N Bond Formation Strategies
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| SNAr | Strong base | Cost-effective, simple procedure | Requires activated aromatic ring, may require harsh conditions |
| Buchwald-Hartwig | Palladium/Phosphine Ligand | High functional group tolerance, mild conditions | Cost of catalyst and ligand, air-sensitive reagents |
| Ullmann Condensation | Copper/Ligand | Lower cost catalyst | Often requires higher temperatures, ligand may be necessary |
Following the successful synthesis of 4-chloro-3-morpholinobenzoic acid, the final step involves its conversion to the corresponding benzohydrazide (B10538). This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reaction with hydrazine hydrate.
Multi-Component Reactions for Concurrent Ring Formation and Substitution
A hypothetical MCR could involve a suitably substituted benzene ring bearing precursors for the chloro, carboxyl, and amino functionalities, which would react with a morpholine precursor and a hydrazine derivative in a one-pot process. For instance, a reaction could be designed starting from a doubly activated aromatic substrate. However, a more common application of MCRs in this context is the synthesis of complex hydrazone derivatives from a pre-formed benzohydrazide. biointerfaceresearch.commdpi.com For example, the Ugi or Petasis reactions are powerful MCRs used to create diverse molecular scaffolds and could be employed to further functionalize the this compound core. beilstein-journals.org
Hydrazide Linkage Formation: Optimization and Mechanistic Insight
The formation of the hydrazide linkage is the pivotal step in the synthesis of this compound. This is typically achieved by reacting a carboxylic acid derivative, such as an ester or an acid chloride, with hydrazine.
The most direct and widely used method for synthesizing benzohydrazides is the condensation of a benzoic acid ester with hydrazine hydrate. mdpi.com In the case of this compound, the synthesis begins with the corresponding methyl or ethyl ester, 4-chloro-3-morpholinobenzoate. This precursor is refluxed with hydrazine hydrate, often in an alcoholic solvent like ethanol. ekb.egthepharmajournal.com
The reaction mechanism involves a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (methanol or ethanol) to yield the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and by removing the alcohol byproduct. A very similar procedure has been successfully used to synthesize the structurally related compound 4-(morpholin-4-yl)-3-nitrobenzhydrazide. mdpi.com
| Starting Material | Reagent | Solvent | Condition | Yield |
| Methyl 4-chloro-3-morpholinobenzoate | Hydrazine Hydrate | Ethanol | Reflux | High |
| Ethyl 4-chloro-3-morpholinobenzoate | Hydrazine Hydrate | Ethanol | Reflux | High |
| 4-chloro-3-morpholinobenzoyl chloride | Hydrazine Hydrate | Dioxane | Room Temp | Good |
This table represents typical conditions for benzohydrazide synthesis based on established chemical principles.
Acyl hydrazones are compounds characterized by a -C(=O)NHN=CH- functional group, formed through the condensation of a hydrazide with an aldehyde or a ketone. nih.gov While this reaction is typically used to create derivatives of a parent hydrazide, it can be considered part of a theoretical, albeit less direct, pathway to the target molecule itself. One could envision a strategy starting from 4-chloro-3-morpholinobenzaldehyde. This aldehyde could be reacted with a protected hydrazine derivative to form a protected hydrazone. Subsequent hydrolysis and reduction of the C=N bond would yield the hydrazide.
However, the more relevant discussion of acyl hydrazones in this context is their formation from this compound to create further derivatives. The synthesis is straightforward, involving the reaction of the hydrazide with a selected aldehyde or ketone, often in an alcoholic solvent and sometimes with an acid catalyst to accelerate the reaction. ekb.egderpharmachemica.com The formation of the imine linkage (C=N) is a key feature of this reaction. nih.gov
The reduction of the resulting acyl hydrazone C=N bond back to a C-N single bond is a standard transformation that would yield a substituted hydrazine derivative, not the parent hydrazide. Therefore, this strategy is primarily for diversification of the core molecule rather than its primary synthesis.
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This includes the use of alternative energy sources and catalytic systems to reduce reaction times, energy consumption, and waste. fip.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In conventional heating, energy is transferred inefficiently through conduction and convection, whereas microwave irradiation directly heats the reactants and solvent through dielectric heating. This results in rapid temperature increases, shorter reaction times, and often higher product yields and purities. nih.gov
The synthesis of hydrazides is particularly amenable to microwave irradiation. The reaction of methyl benzoate with hydrazine hydrate, which takes hours under conventional reflux, can be completed in minutes in a microwave reactor. thepharmajournal.com This significant rate enhancement is also observed in the synthesis of hydrazones. researchgate.net Specifically, the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with morpholine, a key step in preparing the precursor for the target molecule, was achieved in just 20 minutes at 160°C using microwave heating, with a 79% yield. mdpi.com
| Reaction Step | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Ester to Hydrazide | Conventional (Reflux) | 2-12 hours | 80-96% | thepharmajournal.comnih.gov |
| Ester to Hydrazide | Microwave | 2-12 minutes | 82-96% | thepharmajournal.comnih.gov |
| Hydrazide to Hydrazone | Conventional (Stirring) | ~24 hours | ~34% | mdpi.com |
| Hydrazide to Hydrazone | Microwave | 8-10 minutes | 62-80% | researchgate.net |
The synthesis of this compound involves several key bond-forming reactions where modern catalytic methods can be applied.
Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions. beilstein-journals.org Their use avoids the cost and potential toxicity associated with metal catalysts. For the synthesis of the target compound's precursor, an organocatalyst could potentially be used to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 3-position with morpholine. Furthermore, bifunctional organocatalysts, which possess both acidic and basic sites, are effective in promoting condensation reactions, such as the formation of the hydrazide or subsequent hydrazone derivatives. beilstein-journals.org For example, L-proline has been effectively used as a green catalyst for the synthesis of hydrazide derivatives. mdpi.com
Transition Metal-Catalyzed Protocols: Transition metals like palladium, copper, and nickel are highly effective catalysts for forming carbon-nitrogen bonds. uva.esrsc.org The synthesis of the 4-chloro-3-morpholinobenzoic acid precursor is a critical step that can be optimized using these methods. While the reaction can proceed via a nucleophilic aromatic substitution (SNAAr), particularly if the ring is activated by electron-withdrawing groups, transition metal catalysis offers a more general and often milder alternative. The Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed) are powerful methods for coupling amines like morpholine to aryl halides. These reactions provide a robust and high-yielding route to the key intermediate required for the final condensation with hydrazine. rsc.org While some methods are being developed to be transition-metal-free, these catalyzed reactions remain a cornerstone of modern C-N bond formation. organic-chemistry.orgbohrium.com
Sustainable Solvent Systems and Energy-Efficient Synthetic Routes
The advancement of synthetic methodologies for producing this compound has increasingly focused on the principles of green chemistry, emphasizing the use of sustainable solvent systems and energy-efficient reaction pathways. These approaches aim to minimize the environmental impact of chemical synthesis by reducing waste, lowering energy consumption, and utilizing less hazardous materials.
Sustainable Solvent Systems
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. Research into the synthesis of related hydrazide and benzohydrazide derivatives has highlighted the potential of greener alternatives. While specific studies on this compound are not extensively detailed in publicly available literature, the principles from analogous syntheses can be applied.
One promising approach involves the use of water or aqueous mixtures with benign co-solvents like glycerol. For instance, the synthesis of hydrazine carboxamides has been successfully carried out in a water-glycerol solvent system, which is both environmentally friendly and efficient. tandfonline.comnih.govresearchgate.net This solvent system offers the advantages of being non-toxic, non-flammable, and readily available. The use of water as a solvent in organic synthesis is highly desirable due to its environmental compatibility.
Another green solvent strategy is the use of deep eutectic solvents (DES) or ionic liquids (ILs), which are non-volatile and can often be recycled. iaph.in These solvents can be tailored to have specific properties that may enhance reaction rates and selectivity. The application of such solvent systems in the synthesis of benzohydrazide derivatives is an active area of research.
The following table summarizes potential sustainable solvent systems applicable to the synthesis of this compound, based on findings for related compounds.
| Solvent System | Key Advantages | Potential Application in Synthesis |
| Water | Environmentally benign, non-toxic, non-flammable | As a primary solvent for the final condensation step |
| Water-Glycerol | Biodegradable, high boiling point, enhances solubility of some organic compounds | For the reaction of the corresponding acid chloride with hydrazine |
| Deep Eutectic Solvents (DES) | Low volatility, tunable properties, often biodegradable | As a recyclable reaction medium and potential catalyst |
| Ionic Liquids (ILs) | Non-volatile, high thermal stability, potential for recyclability | As a solvent and catalyst for the amidation reaction |
Energy-Efficient Synthetic Routes
To reduce the energy footprint of chemical manufacturing, alternative energy sources to conventional heating are being explored. These methods often lead to shorter reaction times, higher yields, and improved product purity.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis. mdpi.comnih.govyoutube.comlew.ro By directly heating the reaction mixture, it can significantly accelerate reaction rates compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing morpholine and hydrazide moieties. mdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, microwave assistance could be employed in the final step involving the reaction of the corresponding ester or acid chloride with hydrazine hydrate, potentially reducing the reaction time from hours to minutes. researchgate.net
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. The cavitation effect generated by ultrasound waves can enhance mass transfer and increase reaction rates. Ultrasound-promoted synthesis of hydrazine carboxamides and other related compounds has demonstrated faster reaction times and higher productivity compared to conventional methods. tandfonline.comnih.govresearchgate.netlew.ro This technique could be particularly beneficial for increasing the efficiency of the hydrazinolysis step in the synthesis of this compound.
The following table provides a comparative overview of conventional and energy-efficient synthetic methods based on data for related hydrazide syntheses.
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Hours to days | Moderate to good | Well-established, simple setup |
| Microwave-Assisted | Minutes | Good to excellent | Rapid heating, shorter reaction times, often higher yields |
| Ultrasound-Assisted | Minutes to hours | Good to excellent | Enhanced reaction rates, improved mass transfer |
Solvent-Free and Mechanochemical Methods:
A further step towards sustainable synthesis involves the elimination of solvents altogether. Mechanochemical methods, such as grinding or ball milling, can facilitate reactions in the solid state. mdpi.comresearchgate.net These techniques are highly energy-efficient and generate minimal waste. The synthesis of hydrazide derivatives using grinding techniques with a catalyst like L-proline has been reported, showcasing the potential for this solvent-free approach in the production of this compound. mdpi.comresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design of 4 Chloro 3 Morpholinobenzohydrazide Analogues
Design Principles for Systematic Structural Modifications of 4-Chloro-3-morpholinobenzohydrazide
The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Systematic modifications are typically undertaken to probe the chemical space around the core scaffold, identifying key interactions with its biological target.
Key design strategies include:
Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired activity or to improve metabolic stability. For instance, the chlorine atom could be replaced by a bromine atom or a trifluoromethyl group to modulate lipophilicity and electronic effects.
Conformational Constraint: Introducing structural elements that reduce the flexibility of the molecule. This can lead to a more favorable binding entropy and improved selectivity. For example, incorporating substituents on the morpholine (B109124) ring can lock it into a specific chair or boat conformation. acs.org
Scaffold Hopping: Replacing the central benzohydrazide (B10538) core with other heterocyclic systems that maintain the essential pharmacophoric features. This can lead to novel intellectual property and improved drug-like properties.
Homologation: Systematically increasing the length of a carbon chain, for instance, by introducing a methylene (B1212753) linker between the morpholine ring and the benzene (B151609) ring, to explore the optimal distance between these two moieties for biological activity.
Exploration of Substituent Effects on the Chlorinated Benzene Ring
The substitution pattern on the benzene ring is a critical determinant of the biological activity of this compound analogues. The position of the chloro and morpholine groups, as well as the introduction of other substituents, profoundly influences the molecule's interaction with its target.
Positional Isomerism of the Chloro and Morpholine Groups
The 4-chloro, 3-morpholino substitution pattern in the parent compound establishes a specific electronic and steric profile. Moving the morpholine to the 2-position, for instance, would place it ortho to the chloro group, potentially leading to steric hindrance and altered electronic effects due to the proximity of the electron-withdrawing chlorine and the electron-donating morpholine nitrogen.
Table 1: Hypothetical Biological Activity of Positional Isomers of Chloro-Morpholinobenzohydrazide
| Benzene Substitution Pattern | Relative Activity | Rationale |
| 4-Chloro, 3-Morpholino | 100% | Parent compound with a specific electronic and steric profile. |
| 3-Chloro, 4-Morpholino | 75% | Altered electronic distribution may affect key hydrogen bonding. |
| 2-Chloro, 4-Morpholino | 50% | Potential for steric clash between the ortho chloro and morpholine groups. |
| 4-Chloro, 2-Morpholino | 60% | Increased steric hindrance near the hydrazide linker could impact binding. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.
Electronic and Steric Influence of Varied Substituents on the Benzene Moiety
The introduction of additional substituents on the benzene ring can modulate the molecule's properties in several ways. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the hydrazide moiety and the electron density of the aromatic ring, influencing its interaction with the biological target. lumenlearning.comlibretexts.org
The introduction of a chlorine atom into a biologically active molecule can significantly enhance its lipophilicity and, consequently, its ability to cross cell membranes or interact with hydrophobic pockets in a protein. researchgate.net The strong electron-withdrawing inductive effect of chlorine can also polarize adjacent moieties, potentially increasing hydrophobic interactions with a receptor. researchgate.net
Steric factors also play a crucial role. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance. The "Topliss scheme" is a classic medicinal chemistry tool that provides a systematic approach for synthesizing analogues with varying electronic and steric properties to optimize activity. chemrxiv.org
Table 2: Predicted Impact of Benzene Ring Substituents on Activity
| Substituent at Position 5 | Electronic Effect | Steric Effect | Predicted Activity Change |
| -OCH3 | Electron-donating | Moderate | Potential increase due to H-bond acceptor capability. |
| -NO2 | Electron-withdrawing | Moderate | Likely decrease due to strong deactivation of the ring. lumenlearning.com |
| -CH3 | Weakly electron-donating | Small | Minor change, may slightly improve lipophilicity. |
| -CF3 | Strongly electron-withdrawing | Large | Potential for improved metabolic stability and binding. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.
Modifications of the Morpholine Ring and its Conformational Impact
N-Substitution and Ring Substitutions on the Morpholine Heterocycle
The nitrogen atom of the morpholine ring is a key point for modification. While the parent compound has an unsubstituted morpholine nitrogen directly attached to the benzene ring, N-alkylation or N-acylation is a common strategy in analogue design. However, in this specific scaffold, the nitrogen is part of the aniline-like linkage to the benzene ring, making direct N-substitution challenging without significantly altering the core structure.
Substitution on the carbon atoms of the morpholine ring can introduce conformational rigidity. acs.org For example, the introduction of methyl groups at the C-2 and C-6 positions can favor a specific chair conformation and influence the orientation of the entire morpholine ring relative to the benzene plane. Such conformational locking can be advantageous if the preferred conformation for binding is achieved.
Ring Opening and Alternative Heterocycle Incorporation
Ring opening of the morpholine moiety to generate acyclic analogues can provide valuable SAR data by exploring the necessity of the cyclic structure for activity. For instance, replacing the morpholine with a flexible aminoethoxy chain could reveal whether the pre-organized conformation of the ring is essential.
Furthermore, the morpholine ring can be replaced by other heterocyclic systems in a strategy known as bioisosteric replacement. tcichemicals.com This is often done to improve properties such as metabolic stability, as the morpholine ring can be metabolically labile. enamine.net Potential bioisosteres for the morpholine ring include piperazine, thiomorpholine (B91149), and spiro-heterocycles. tcichemicals.comcambridgemedchemconsulting.com Each replacement will alter the physicochemical properties, such as pKa and hydrogen bonding capacity, in distinct ways. For example, replacing the oxygen atom of the morpholine with a sulfur atom to give a thiomorpholine analogue would increase lipophilicity and alter the hydrogen bond accepting ability.
Table 3: Properties of Morpholine Bioisosteres
| Heterocyclic Ring | Key Property Changes | Potential Impact on Activity |
| Piperazine | Introduction of a second basic nitrogen. cambridgemedchemconsulting.com | May introduce new binding interactions or alter solubility. |
| Thiomorpholine | Increased lipophilicity, reduced H-bond acceptor strength. | Could enhance membrane permeability or alter binding. |
| Azetidine | Smaller, more rigid ring. tcichemicals.com | May improve metabolic stability and fine-tune orientation. |
| Pyrrolidine | Five-membered ring with different conformational profile. | Could access different binding modes. |
Note: The data in this table is based on established principles of bioisosterism in medicinal chemistry.
Derivatization of the Hydrazide Functional Group
The hydrazide functional group in this compound is a versatile handle for chemical modification, allowing for the synthesis of a diverse array of analogues. These modifications are primarily aimed at exploring the structure-activity relationship (SAR) to enhance biological potency and selectivity. Key derivatization strategies include the formation of acyl hydrazones and the construction of cyclic hydrazide derivatives.
Acyl Hydrazone Formation with Diverse Aldehyde and Ketone Moieties
The condensation reaction between the hydrazide moiety of this compound and a variety of aldehydes and ketones is a common and straightforward method to generate a library of acyl hydrazone derivatives. nih.gov This reaction typically proceeds by heating the hydrazide with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov The resulting acyl hydrazone scaffold (–CO–NH–N=CH–) is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov
The rationale behind synthesizing a range of acyl hydrazones is to probe the effect of different substituents on the biological activity of the parent molecule. By introducing various aldehyde and ketone moieties, it is possible to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn can influence receptor binding, cell permeability, and metabolic stability.
For instance, the introduction of aromatic aldehydes can lead to derivatives with extended conjugation, potentially enhancing interactions with aromatic residues in a biological target. Substituents on the aromatic ring of the aldehyde, such as electron-donating or electron-withdrawing groups, can further fine-tune the electronic properties of the entire molecule. The substitution pattern on the phenyl ring can also have a significant impact; for example, chloro substitution has shown varied effects in similar compound series, with para-substitution sometimes yielding greater potency than meta-substitution. psu.edu Similarly, the use of heterocyclic aldehydes can introduce additional hydrogen bond donors or acceptors, potentially leading to new or improved interactions with a biological target.
Aliphatic aldehydes and ketones can be used to explore the impact of non-aromatic, flexible, or rigid cyclic substituents on activity. The table below illustrates a hypothetical set of derivatives of this compound formed with various carbonyl compounds and the rationale for their synthesis in SAR studies.
Table 1: Hypothetical Acyl Hydrazone Derivatives of this compound for SAR Studies
| Derivative Name (Hypothetical) | Reactant Carbonyl Compound | Rationale for Synthesis in SAR Studies |
| 4-Chloro-N'-(phenylmethylene)-3-morpholinobenzohydrazide | Benzaldehyde | Parent compound for aromatic series; establishes baseline activity. |
| 4-Chloro-N'-(4-hydroxybenzylidene)-3-morpholinobenzohydrazide | 4-Hydroxybenzaldehyde | Introduces a hydrogen bond donor; explores polar interactions. |
| 4-Chloro-N'-(4-nitrobenzylidene)-3-morpholinobenzohydrazide | 4-Nitrobenzaldehyde | Introduces a strong electron-withdrawing group; probes electronic effects. |
| 4-Chloro-N'-(furan-2-ylmethylene)-3-morpholinobenzohydrazide | Furan-2-carbaldehyde | Introduces a heterocyclic ring; explores different spatial and electronic arrangements. |
| 4-Chloro-N'-(cyclohexylmethylene)-3-morpholinobenzohydrazide | Cyclohexanecarbaldehyde | Introduces a non-aromatic, lipophilic group; evaluates the effect of steric bulk. |
| 4-Chloro-N'-(1-phenylethylidene)-3-morpholinobenzohydrazide | Acetophenone | Introduces a methyl group on the imine carbon, altering steric hindrance and electronic nature. |
Cyclic Hydrazide Derivatives and Fused Ring Systems
Beyond simple condensation, the hydrazide moiety of this compound can be utilized as a key intermediate in the synthesis of various heterocyclic ring systems. orgsyn.org These reactions often lead to more conformationally constrained analogues, which can provide valuable information about the bioactive conformation of the molecule. The cyclization can involve the hydrazide nitrogen atoms and the adjacent carbonyl group.
For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. Similarly, treatment with carbon disulfide in the presence of a base can yield oxadiazole or thiadiazole rings, depending on the reaction conditions and subsequent steps. The formation of these five-membered heterocyclic rings introduces significant structural changes and can alter the pharmacological profile of the parent compound.
Another approach involves the synthesis of fused ring systems. If a suitable functional group is present on a precursor to the benzohydrazide, intramolecular cyclization could be envisioned. While the structure of this compound does not immediately lend itself to simple intramolecular cyclization, derivatives could be designed to incorporate reactive groups that would facilitate such transformations. These fused systems would rigidly lock the orientation of the morpholine and chloro-substituted phenyl ring, which can be highly informative for SAR.
Table 2: Examples of Potential Cyclic Derivatives from a Hydrazide Precursor
| Heterocyclic System | General Synthetic Precursors | Potential Impact on SAR |
| 1,3,4-Oxadiazole | Carbon disulfide, followed by oxidative cyclization | Introduces a five-membered, electron-rich aromatic ring; acts as a bioisostere for other functional groups. |
| 1,3,4-Thiadiazole | Thiophosgene or carbon disulfide and an amine | Introduces sulfur, potentially altering lipophilicity and metabolic profile. |
| Pyrazole | 1,3-Dicarbonyl compounds | Creates a five-membered ring with two adjacent nitrogen atoms, offering different hydrogen bonding patterns. |
| Triazole | Varies depending on the specific triazole isomer | Can act as a stable, aromatic linker or pharmacophoric element. |
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules.
Selection and Calculation of Physiochemical Descriptors
The foundation of a robust QSAR model lies in the selection and calculation of relevant physicochemical descriptors that numerically represent the structural features of the molecules. researchgate.net These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For a series of this compound analogues, a variety of descriptors would be calculated for each molecule in the dataset.
Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as the Hammett constant (σ) for substituents on the acyl hydrazone portion, dipole moment, and partial atomic charges. These are crucial for modeling electrostatic interactions with a biological target.
Steric Descriptors: These quantify the size and shape of the molecules. Examples include molecular weight, molar volume, and Taft steric parameters (Es). These are important for understanding how a molecule fits into a binding site.
Hydrophobic Descriptors: The partition coefficient, typically logP or ClogP, is the most common hydrophobic descriptor. It measures the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Kier & Hall indices) and molecular shape indices. They capture information about the size, shape, and degree of branching in a molecule.
3D Descriptors: In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are the interaction energies between a probe atom and the molecule at various points on a 3D grid. researchgate.net These provide a more detailed representation of the molecule's shape and electrostatic potential.
Table 3: Selected Physicochemical Descriptors for a QSAR Study of this compound Analogues
| Descriptor Class | Specific Descriptor | Information Encoded |
| Hydrophobic | ClogP | Lipophilicity and potential for membrane permeation. |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents. |
| Dipole Moment | Overall polarity and distribution of charge in the molecule. | |
| Steric | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |
| Molecular Weight (MW) | Size of the molecule. | |
| Topological | Kier & Hall Connectivity Indices | Degree of branching and complexity of the molecular skeleton. |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | 3D shape and electrostatic potential distribution. |
Predictive Modeling for Biological Activity (Theoretical Application)
Once the descriptors are calculated for a training set of this compound analogues with known biological activities, a mathematical model is developed to establish a correlation. researchgate.net Various statistical methods can be employed, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.net
The general form of a QSAR equation derived from MLR would be:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀ is a constant, and c₁, c₂, etc., are the coefficients for the respective descriptors (D₁, D₂, etc.). The quality of the model is assessed using statistical parameters like the correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r² (r²_pred) for an external test set. researchgate.netresearchgate.net
A well-validated QSAR model for this compound analogues could then be used to:
Predict the biological activity of designed but not yet synthesized analogues. This allows for the prioritization of synthetic targets that are predicted to be highly active.
Understand the mechanism of action by identifying the key physicochemical properties that govern biological activity. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity is beneficial for activity.
Optimize lead compounds by suggesting specific structural modifications that are likely to improve potency.
Stereochemical Considerations in Analogue Design (if applicable)
Stereochemistry can play a critical role in the biological activity of a drug molecule, as stereoisomers can have different affinities for chiral biological targets such as receptors and enzymes. In the context of this compound analogues, stereochemical considerations could arise from several sources.
More relevant to the derivatization strategies discussed is the potential for stereoisomerism in the acyl hydrazone derivatives. The carbon-nitrogen double bond (C=N) of the hydrazone can exist as E and Z geometric isomers. It is widely reported that the E isomer is generally the more thermodynamically stable and predominant form for aroyl hydrazones. nih.gov However, the possibility of the Z isomer being present or even being the more active form cannot be discounted and should be considered in detailed structural studies.
Furthermore, if an unsymmetrical ketone is used to form the hydrazone, or if a chiral aldehyde or ketone is used, new chiral centers can be introduced. For example, reaction with a chiral ketone would result in a pair of diastereomers, each of which could have distinct biological activities. The synthesis and biological evaluation of individual stereoisomers can provide crucial insights into the 3D requirements of the biological target and lead to the development of more potent and selective analogues. Therefore, when designing analogues of this compound, particularly those with more complex acyl hydrazone moieties, careful consideration of potential stereoisomers is warranted.
Mechanistic Investigations and Biochemical Pathway Interrogations Theoretical Framework
Proposed Mechanisms of Action based on Structural Features
The chemical architecture of 4-Chloro-3-morpholinobenzohydrazide provides a basis for postulating its interaction with biological macromolecules, particularly enzymes. The presence of electron-rich and electron-deficient regions, hydrogen bond donors and acceptors, and a bulky, lipophilic profile are key determinants of its hypothetical binding capabilities.
Interactions with Enzyme Active Sites (Hypothetical)
The structure of this compound suggests it could act as an enzyme inhibitor through various non-covalent and potentially covalent interactions within an active site.
Hydrogen Bonding: The hydrazide moiety (-CONHNH2) is a prime candidate for forming hydrogen bonds. The amide proton and the terminal amine protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. Similarly, the oxygen atom of the morpholine (B109124) ring can serve as a hydrogen bond acceptor. acs.org These interactions could anchor the molecule within a catalytic pocket. For instance, in studies of 4-chlorobenzoyl-coenzyme A dehalogenase, hydrogen bonds between the substrate's benzoyl carbonyl group and backbone amides of glycine (B1666218) and phenylalanine residues were shown to be critical for stabilizing the transition state. nih.gov
Hydrophobic and Halogen Bonding: The 4-chloro-phenyl ring provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, phenylalanine) in an enzyme's active site. The chlorine atom itself can participate in halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom of an amino acid residue. Chlorinated aromatic compounds have been noted for their potency as enzyme inhibitors. nih.gov
Coordination and Covalent Interactions: The hydrazide group is known to chelate metal ions that may be present as cofactors in an enzyme's active site. researchgate.net Furthermore, the nucleophilic terminal amine of the hydrazide could potentially form a covalent bond (a hydrazone) with an aldehydic or ketonic group on a cofactor or a modified amino acid residue within the enzyme.
A summary of these hypothetical interactions is presented below.
| Interaction Type | Structural Moiety Involved | Potential Interacting Residues/Components |
| Hydrogen Bond (Donor) | Hydrazide (-NH, -NH2) | Aspartate, Glutamate, Serine, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Carbonyl (-C=O), Morpholine (O), Hydrazide (N) | Serine, Threonine, Tyrosine, Lysine, Arginine, Histidine |
| Hydrophobic Interactions | Chlorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Halogen Bonding | Chlorine Atom | Carbonyl oxygen, Hydroxyl groups, Aromatic rings |
| Metal Chelation | Hydrazide (-CONHNH2) | Metal cofactors (e.g., Zn²⁺, Mg²⁺, Fe²⁺) |
Molecular Recognition and Binding Modes (Theoretical)
Molecular recognition is dictated by the complementarity of the ligand and its binding site in terms of shape and electronic properties. For this compound, several theoretical binding modes can be proposed.
The molecule possesses considerable conformational flexibility around the single bonds connecting the phenyl ring to the carbonyl group and the phenyl ring to the morpholine nitrogen. This allows it to adopt various shapes to fit into different binding pockets. The morpholine ring typically exists in a stable chair conformation, which provides a defined three-dimensional structure that can be critical for specific receptor interactions. sci-hub.se
In one hypothetical binding mode, the chlorophenyl ring could occupy a hydrophobic pocket, while the more polar hydrazide and morpholine groups could be positioned at the solvent-exposed interface of the active site, forming hydrogen bonds with the protein or surrounding water molecules. The ability of morpholine-containing drugs to modulate pharmacokinetic properties is well-documented, often by enhancing solubility and metabolic stability. thieme-connect.comnih.gov
Alternatively, if the target protein has a deep, narrow binding cleft, the molecule might adopt a more extended conformation. Molecular modeling studies on other benzohydrazide (B10538) derivatives have shown they can act as inhibitors by spanning across active sites, with different parts of the molecule making distinct contacts. nih.govnih.gov For example, studies on benzohydrazide derivatives as cholinesterase inhibitors have highlighted the importance of specific substitutions on the benzohydrazide scaffold for achieving potent inhibition. rsc.org
Theoretical Impact on Endogenous Biochemical Pathways
Beyond direct enzyme inhibition, the introduction of a xenobiotic compound like this compound into a biological system could theoretically modulate various biochemical and signaling pathways.
Hypothetical Modulation of Metabolic Processes (e.g., analogy to chlorinated biphenyl (B1667301) metabolism)
The metabolism of chlorinated aromatic compounds is a key factor in their biological effects. Drawing an analogy to the metabolism of 4-chlorobiphenyl (B17849) (PCB3), one can hypothesize a metabolic pathway for this compound.
The primary metabolic transformation would likely be initiated by cytochrome P450 (CYP) enzymes.
Hydroxylation: The chlorophenyl ring could undergo hydroxylation at positions ortho or meta to the chlorine atom.
Morpholine Ring Oxidation: The morpholine ring is also a target for metabolism. Oxidation of the morpholine moiety, often by CYP3A4, can lead to ring-opening or the formation of lactams or lactones, which can then be excreted. sci-hub.se
Conjugation: The resulting hydroxylated metabolites could then be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
The generation of such metabolites could have its own biological consequences. For example, the metabolism of PCB3 leads to the formation of hydroxylated and quinone metabolites, which are associated with alterations in amino acid and vitamin A metabolism. thieme-connect.com Similarly, the metabolites of this compound could potentially interfere with endogenous metabolic pathways.
Consideration of Potential Interference with Cellular Signaling (Hypothetical)
Xenobiotics can disrupt cellular signaling by mimicking endogenous ligands, altering the activity of signaling proteins, or inducing stress responses.
Kinase Pathway Interference: The morpholine moiety is a "privileged pharmacophore" frequently found in kinase inhibitors. acs.orgnih.gov Its ability to form key interactions in the ATP-binding site of kinases suggests that this compound could hypothetically interfere with signaling cascades regulated by protein kinases, such as the MAPK or PI3K pathways. acs.org
Receptor Modulation: Depending on its three-dimensional structure, the compound could potentially bind to nuclear receptors or G-protein coupled receptors, either as an agonist or antagonist, thereby disrupting hormonal or neurotransmitter signaling.
Stress Response Pathways: The presence of a chlorinated aromatic compound might induce cellular stress, leading to the activation of pathways like the nuclear factor-kappa B (NF-κB) or Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways, which have been observed with other chlorinated compounds. researchgate.net
Investigation of Protein-Ligand Interactions through Model Systems (Theoretical)
To computationally probe the potential interactions of this compound, molecular docking simulations could be performed against a panel of enzymes known to be affected by similar scaffolds. The hydrazide and benzohydrazide moieties are present in numerous bioactive compounds with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netderpharmachemica.com
A theoretical molecular docking study could provide insights into:
Binding Affinity: Calculation of the free energy of binding (e.g., in kcal/mol) to estimate the potency of the interaction.
Binding Pose: The preferred orientation of the molecule within the active site, revealing which functional groups are making key contacts.
Interaction Fingerprint: A detailed map of all the hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the protein.
For instance, docking this compound into the active site of a model enzyme like α-chymotrypsin, which is known to be inhibited by chlorinated hydrocarbons nih.gov, could reveal how the chlorophenyl and morpholine groups orient themselves within its S1 and S2 pockets. Such studies on other benzohydrazide derivatives have successfully predicted their inhibitory potential and binding modes against targets like acetylcholinesterase and β-secretase. mdpi.com
The table below outlines a hypothetical research plan for investigating these interactions.
| Research Step | Methodology | Objective |
| 1. Target Selection | Literature Review & Structural Homology | Identify potential protein targets (e.g., kinases, proteases, CYP enzymes). |
| 2. Molecular Docking | In Silico Simulation | Predict binding modes, affinity, and key interactions of the compound with selected targets. |
| 3. Molecular Dynamics | In Silico Simulation | Assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. |
| 4. In Vitro Assay | Biochemical Experiment | Experimentally validate the predicted inhibitory activity against the selected protein targets. |
Through such a multi-faceted theoretical and computational approach, a foundational understanding of the potential biochemical and mechanistic properties of this compound can be established, guiding future empirical research.
Hypothetical Binding to Serum Albumin (e.g., analogy to copper(II) complexes)
Serum albumins are the most abundant proteins in the bloodstream and serve as critical carriers for a wide variety of molecules, including metal ions. nih.gov The binding of compounds to serum albumin is a key determinant of their pharmacokinetic and pharmacodynamic properties. While direct studies on this compound are not widely available, its potential to form complexes with metal ions like copper(II) suggests that its interaction with serum albumin could be analogous to that of known copper(II) complexes.
Studies on various copper(II) complexes have demonstrated their ability to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govnih.gov This binding is often investigated using spectroscopic and calorimetric techniques. For instance, fluorescence quenching experiments have shown that the binding of copper(II) complexes to BSA can be static in nature, indicating the formation of a complex. nih.gov The binding process is often driven by entropic factors and can lead to conformational changes in the protein, such as a reduction in the α-helical content. nih.gov
Site-specific binding is another important aspect. Studies with site markers like warfarin (B611796) and ibuprofen (B1674241) have indicated that copper(II) complexes can preferentially bind to specific sites on the albumin molecule, such as site II. nih.gov The affinity of copper(II) for HSA is remarkably high, with a dissociation constant in the picomolar range at physiological pH. oup.comresearchgate.net This strong binding is typically to the N-terminal site of HSA. oup.comresearchgate.net
Given the structural motifs within this compound, it is plausible that if it forms a copper(II) complex, this complex would exhibit similar binding characteristics to HSA. The interaction would likely involve specific binding pockets and could induce conformational changes in the albumin structure.
Table 1: Hypothetical Binding Characteristics of a this compound-Cu(II) Complex with Serum Albumin
| Parameter | Hypothetical Value/Characteristic | Rationale based on Copper(II) Complex Analogy |
| Binding Affinity (Kd) | pM to nM range | Copper(II) exhibits high affinity for the N-terminal site of HSA. oup.comresearchgate.net |
| Binding Stoichiometry | 1:1 | Typically, one molecule of the complex binds to a primary site on albumin. |
| Primary Binding Site | Sudlow's Site I or II | Site marking experiments with other copper complexes suggest these sites. nih.gov |
| Thermodynamic Driver | Entropy-driven | Binding of similar complexes is often an endothermic process favored by an increase in entropy. nih.gov |
| Conformational Change | Reduction in α-helicity | Binding of ligands often induces changes in the secondary structure of albumin. nih.govnih.gov |
This table presents theoretical data based on analogies with studied copper(II) complexes.
Theoretical Interactions with DNA/RNA (e.g., analogy to copper(II) complexes)
The interaction of small molecules with nucleic acids is a cornerstone of their potential therapeutic or toxic effects. Copper(II) complexes have been a subject of intense research in this area due to their diverse modes of interaction with DNA and RNA, which can range from non-covalent binding to oxidative cleavage. researchgate.netoup.com
The interaction of copper(II) complexes with DNA can occur through several mechanisms, including intercalation, groove binding, and electrostatic interactions. researchgate.net Intercalation involves the insertion of a planar aromatic ligand of the complex between the base pairs of the DNA double helix. oup.comacs.org This mode of binding is often associated with significant changes in the DNA structure. Groove binding, on the other hand, involves the complex fitting into the major or minor groove of the DNA. nih.gov
Furthermore, copper ions are capable of generating reactive oxygen species (ROS) through Fenton-like reactions, which can lead to oxidative damage and cleavage of the DNA backbone. researchgate.net The specific mode of interaction is highly dependent on the structure of the ligands surrounding the copper ion. researchgate.netnih.gov
Studies on enantiomeric amino acid Schiff base copper(II) complexes have shown that such compounds can act as metallo-intercalators and may exhibit preferential binding to RNA over DNA. acs.org Spectroscopic studies, including circular dichroism, can reveal conformational changes in the nucleic acid upon binding of the complex. acs.org
Table 2: Theoretical Interaction Modes of a this compound-Cu(II) Complex with DNA/RNA
| Interaction Mode | Description | Potential Consequence |
| Intercalation | Insertion of the planar aromatic ring system between nucleic acid base pairs. | Distortion of the double helix, potential inhibition of replication and transcription. |
| Groove Binding | Fitting of the complex into the major or minor groove of DNA. | Modulation of DNA-protein interactions. |
| Electrostatic Interaction | Interaction between a charged complex and the negatively charged phosphate (B84403) backbone of nucleic acids. | Non-specific binding to the exterior of the nucleic acid. |
| Oxidative Cleavage | Generation of reactive oxygen species by the copper center, leading to strand scission. | DNA damage and potential cytotoxicity. |
This table outlines theoretical interaction mechanisms based on the known behavior of copper(II) complexes.
Computational Chemistry and Molecular Modeling of 4 Chloro 3 Morpholinobenzohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a molecule's geometry, energy, and electronic distribution with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly adept at determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-chloro-3-morpholinobenzohydrazide, DFT calculations, potentially using a basis set like B3LYP/6-311++G(d,p), would be employed to find the global minimum on the potential energy surface. nih.gov This optimized geometry corresponds to the most stable conformation of the molecule and is the foundation for all further computational analyses.
Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Illustrative Value | Significance |
| Total Energy | -1285.45 Hartrees | Represents the total electronic energy of the optimized geometry. |
| HOMO Energy | -6.2 eV | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. They are not based on published experimental or computational results for this specific molecule.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the morpholine (B109124) and hydrazide groups, as well as the nitrogen atoms, due to the presence of lone pairs of electrons. These sites would be the primary locations for hydrogen bonding interactions. The hydrogen atoms of the hydrazide's N-H groups would be expected to show positive potential (blue), making them hydrogen bond donors. The MEP surface provides a clear picture of the molecule's charge distribution and its preferred sites for intermolecular interactions.
Molecular Docking Simulations for Putative Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of ligand-receptor binding.
Prediction of Binding Affinity and Ligand-Receptor Interactions
In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the binding site of a chosen protein target. The docking algorithm would generate numerous possible binding poses and score them based on a scoring function. This score, often expressed as a binding affinity or docking score (e.g., in kcal/mol), estimates the strength of the interaction. A lower (more negative) score generally indicates a more favorable binding interaction.
The simulation would also detail the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include:
Hydrogen bonds: Formed between the hydrogen bond donors (like the N-H groups of the hydrazide) and acceptors (like the oxygen atoms) on the ligand and the amino acid residues of the protein.
Hydrophobic interactions: Involving the nonpolar parts of the molecule, such as the benzene (B151609) ring.
Halogen bonds: The chlorine atom on the benzene ring could potentially form a halogen bond with an electron-rich atom in the binding site.
Van der Waals forces: General attractive or repulsive forces between atoms.
Active Site Characterization and Binding Mode Analysis
The results of a molecular docking simulation provide a detailed three-dimensional model of the ligand-receptor complex. This allows for a thorough analysis of how this compound fits into the active site of a protein. The analysis would identify the key amino acid residues that form interactions with the ligand.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Illustrative Finding | Implication |
| Binding Affinity | -8.5 kcal/mol | Suggests a strong and stable binding interaction with the target protein. |
| Hydrogen Bonds | Formed between the hydrazide N-H and a Glutamic Acid residue; and the carbonyl oxygen and a Serine residue. | These are key anchoring points for the ligand in the binding site. |
| Hydrophobic Interactions | The chloro-substituted benzene ring is situated in a hydrophobic pocket lined with Leucine and Valine residues. | These interactions contribute significantly to the overall binding affinity. |
| Key Interacting Residues | Glu-121, Ser-234, Leu-89, Val-156 | Identifies the critical amino acids in the protein's active site for ligand recognition. |
Note: The values and findings in this table are for illustrative purposes to demonstrate the output of a molecular docking study and are not based on actual experimental data.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility and stability of the system. researchgate.net
An MD simulation of this compound, either in a solvent or bound to a protein, would start with the optimized geometry or the best-docked pose. The simulation would then solve Newton's equations of motion for the system, allowing the atoms to move and interact over a specific period (from nanoseconds to microseconds).
The trajectory generated by the MD simulation can be analyzed to understand:
Conformational changes: How the shape of this compound fluctuates over time. This includes the rotation of single bonds and the puckering of the morpholine ring.
Stability of the ligand-receptor complex: If the ligand remains stably bound in the active site throughout the simulation or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position can quantify this stability.
The role of water molecules: In an aqueous environment, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions.
Free energy of binding: More advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.
By combining these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its targeted application in various scientific fields.
Conformational Ensemble Analysis in Solution and at Binding Interfaces
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the various conformations it can adopt. Conformational analysis of this compound provides insight into the energetically favorable shapes the molecule can assume in different environments, such as in solution or when interacting with a biological target.
The structure of this compound incorporates a flexible morpholine ring and a rotatable bond between the benzoyl and hydrazide moieties. The morpholine ring typically adopts a chair conformation, which is its most stable form. the-scientist.com The orientation of the substituent on the nitrogen atom can be either axial or equatorial, leading to different conformers with distinct steric and electronic properties. Computational studies on morpholine-containing compounds have highlighted the importance of this conformational preference in their interaction with biological targets. nih.govnih.gov
At a binding interface, such as the active site of an enzyme, the conformational ensemble of this compound is expected to be significantly influenced by specific interactions with amino acid residues. Molecular dynamics (MD) simulations can be employed to explore the conformational space available to the molecule within a binding pocket. These simulations can reveal how the molecule adapts its shape to fit the binding site and can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation. nih.gov The dynamic nature of these interactions can lead to a shift in the conformational equilibrium, favoring conformations that are less populated in solution but are optimal for binding. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population in Aqueous Solution (%) |
|---|---|---|---|
| Chair (Equatorial N-substituent) | 0.00 | ~55-60 | >95 |
| Chair (Axial N-substituent) | ~2-4 | ~50-55 | <5 |
| Boat/Twist-Boat | >5 | Variable | <1 |
Ligand Flexibility and Solvent Effects on Molecular Behavior
The flexibility of this compound is a crucial determinant of its ability to interact with diverse biological targets. This flexibility arises from the rotatable single bonds within its structure, allowing the molecule to adopt a wide range of conformations. Molecular dynamics simulations are instrumental in characterizing this flexibility by tracking the motion of atoms over time. nih.gov Such simulations can quantify the range of motion for different parts of the molecule, identifying regions of high and low flexibility.
Explicit solvent molecular dynamics simulations, where individual water molecules are included in the simulation box, provide a more detailed picture of the solvent's influence. nih.gov These simulations can reveal the specific hydration patterns around the molecule and how water molecules mediate intramolecular and intermolecular interactions. The presence of a polar solvent like water is expected to stabilize more polar conformations of the molecule.
| Property | In Vacuum (Theoretical) | In Water (Predicted) | Rationale for Change |
|---|---|---|---|
| Dipole Moment (Debye) | ~3-4 | ~4-6 | Stabilization of polar conformers by the aqueous environment. |
| Solvation Free Energy (kcal/mol) | N/A | Negative | Favorable interactions with water molecules. |
| Conformational Rigidity | Higher | Lower | Dynamic interactions with solvent molecules can increase conformational fluctuations. |
In Silico Prediction of Theoretical Reactivity and Metabolic Transformations
Computational tools are invaluable for predicting the chemical reactivity and potential metabolic fate of new chemical entities, offering insights that can guide experimental studies and flag potential liabilities early in the drug discovery process.
Prediction of Potential Metabolic Liabilities and Stable Metabolites
The metabolism of a xenobiotic compound like this compound is primarily governed by enzymatic reactions in the liver, often mediated by the cytochrome P450 (CYP) family of enzymes. In silico metabolism prediction tools, such as BioTransformer and GLORYx, can identify potential sites of metabolism on the molecule. nih.gov For this compound, several metabolic pathways can be hypothesized based on its chemical structure.
The aromatic ring is susceptible to hydroxylation, a common phase I metabolic reaction catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the existing substituents (the chloro and morpholino groups). The morpholine ring can also be a site of metabolism, with potential reactions including N-dealkylation or oxidation of the carbon atoms adjacent to the nitrogen or oxygen. The hydrazide linkage may be susceptible to hydrolysis, leading to the cleavage of the molecule into two separate fragments.
By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, it is possible to predict the most likely sites for metabolic attack. Regions of high electron density are often targets for oxidative metabolism.
| Potential Metabolic Reaction | Predicted Site of Metabolism | Resulting Metabolite | Potential for Further Metabolism |
|---|---|---|---|
| Aromatic Hydroxylation | Benzene ring | Phenolic derivative | High (conjugation) |
| N-dealkylation | Morpholine nitrogen | N-dealkylated morpholine derivative | Moderate |
| Hydrolysis | Hydrazide linkage | 4-Chloro-3-morpholinobenzoic acid and hydrazine | High (conjugation of the acid) |
| Oxidation | Carbon adjacent to morpholine nitrogen | Lactam derivative | Moderate |
Retrosynthetic Pathway Validation through Computational Tools
Retrosynthetic analysis is a method used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. the-scientist.com Computational tools for retrosynthesis, such as SYNTHIA™ and SynRoute, have become increasingly sophisticated, utilizing large databases of chemical reactions and machine learning algorithms to propose and evaluate synthetic routes. nih.govnih.gov
For this compound, a plausible retrosynthetic disconnection would involve breaking the amide bond of the hydrazide, leading to 4-chloro-3-morpholinobenzoic acid and hydrazine. The 4-chloro-3-morpholinobenzoic acid could be further disconnected at the C-N bond of the morpholine, suggesting a reaction between morpholine and a suitably activated 3,4-dichlorobenzoic acid derivative.
Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby providing strong evidence for its chemical formula. researchgate.net For 4-Chloro-3-morpholinobenzohydrazide, HRMS would be utilized to determine its exact mass, which is then compared to the theoretical mass calculated from its molecular formula (C₁₁H₁₄ClN₃O₂).
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 256.0847 |
| [M+Na]⁺ | 278.0666 |
Note: These values are theoretical and would be confirmed by experimental data.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Intermediates and Products
Tandem mass spectrometry (MS/MS or MS²) is indispensable for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. mdpi.comlibretexts.org In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.
Key expected fragmentation pathways for this compound would include:
Cleavage of the amide bond: This would lead to the formation of the 4-chloro-3-morpholinobenzoyl cation and a neutral loss of hydrazide.
Fragmentation of the morpholine (B109124) ring: Characteristic losses from the morpholine ring can be observed. miamioh.edu
Loss of small molecules: Neutral losses of molecules such as CO, H₂O, or HCl can also occur.
The fragmentation pattern of related benzimidazole (B57391) derivatives has been studied, showing characteristic cleavages that can be extrapolated to the benzohydrazide (B10538) structure. journalijdr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial arrangement of atoms.
1D NMR (¹H, ¹³C) for Proton and Carbon Framework Characterization
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, and the hydrazide protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The morpholine protons typically appear as two multiplets corresponding to the axial and equatorial protons. researchgate.netchemicalbook.com
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the aromatic and morpholine rings. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.8 | 125 - 155 |
| Morpholine-H (CH₂-N) | ~ 3.0 - 3.4 | ~ 50 - 55 |
| Morpholine-H (CH₂-O) | ~ 3.7 - 4.0 | ~ 65 - 70 |
| NH-NH₂ | Broad signals | - |
| C=O | - | ~ 165 - 170 |
Note: These are approximate chemical shift ranges based on similar structures and would be refined by experimental data. mdpi.com
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which helps to identify adjacent protons, for instance, within the aromatic ring and the morpholine ring. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears protons. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the morpholine ring to the benzene ring and the hydrazide group to the carbonyl carbon. youtube.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the conformation of the molecule in solution. nih.gov
X-ray Crystallography for Absolute Structure Determination and Conformation in the Solid State
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. researchgate.net For this compound, a successful crystal structure determination would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and angles. researchgate.net
The conformation of the molecule in the solid state, including the orientation of the morpholine ring relative to the benzene ring and the conformation of the hydrazide group. nih.govresearchgate.net
Information on intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. mdpi.com
Crystal structures of related benzohydrazide and substituted pyrazole (B372694) derivatives have been reported, providing valuable comparative data for bond lengths, angles, and potential hydrogen bonding motifs. researchgate.netnih.govresearchgate.netju.edu.jo
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnih.gov
For this compound, key vibrational modes would include:
N-H stretching of the hydrazide group, typically observed in the region of 3200-3400 cm⁻¹.
C=O stretching of the amide group, which is expected to appear around 1640-1680 cm⁻¹. nih.gov
C-H stretching of the aromatic and morpholine groups.
C-N and C-O stretching of the morpholine ring.
C-Cl stretching in the lower frequency region.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Hydrazide) | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1515 - 1550 |
| C-N (Amide III) | Stretching | 1200 - 1300 |
| C-O-C (Morpholine) | Asymmetric Stretching | 1110 - 1140 |
| C-Cl | Stretching | 600 - 800 |
Note: These are typical ranges and the exact positions would be determined experimentally. nih.govresearchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Advanced chromatographic techniques are indispensable for determining the purity of synthesized compounds and for isolating them from reaction mixtures and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the compound exhibits maximum absorbance. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would signify impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against concentration. This curve can then be used to determine the exact concentration of the compound in an unknown sample.
Hypothetical HPLC Purity Data for this compound:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Purity | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC-MS analysis without derivatization, this technique would be highly applicable for identifying volatile intermediates and by-products from its synthesis.
For instance, in a hypothetical synthesis of this compound, starting materials or intermediates such as 4-chloro-3-morpholinobenzoic acid or its more volatile ester derivatives could be monitored using GC-MS. The gas chromatograph would separate the volatile components of a reaction mixture, and the mass spectrometer would then provide detailed mass spectra for each component, allowing for their definitive identification by comparing the spectra to libraries of known compounds.
This technique is particularly useful for optimizing reaction conditions by monitoring the consumption of starting materials and the formation of products and by-products in real-time.
Hypothetical Volatile Intermediates in the Synthesis of this compound Amenable to GC-MS Analysis:
| Compound | Potential Role |
| Morpholine | Starting Material |
| 1-Chloro-4-nitrobenzene | Starting Material |
| Methyl 4-chloro-3-nitrobenzoate | Intermediate |
Future Research Directions and Translational Perspectives
Development of Target-Specific Analogues of 4-Chloro-3-morpholinobenzohydrazide
The development of target-specific analogues of this compound is a critical step towards enhancing its therapeutic potential and minimizing off-target effects. The morpholine (B109124) ring is a versatile scaffold known to improve the pharmacokinetic properties of drug candidates. nih.govnih.gov Similarly, the benzohydrazide (B10538) core is a key pharmacophore in numerous biologically active compounds, contributing to a spectrum of activities including antimicrobial, anticonvulsant, and anti-inflammatory effects. pensoft.net
Future research should focus on systematic structure-activity relationship (SAR) studies to elucidate the key structural determinants for its biological activity. nih.gov This can be achieved through the strategic modification of the this compound scaffold. Key areas for modification include:
Substitution on the Phenyl Ring: Introduction of various electron-donating or electron-withdrawing groups at different positions of the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to specific biological targets.
Modification of the Morpholine Ring: Alterations to the morpholine moiety, such as the introduction of substituents or its replacement with other heterocyclic systems, could fine-tune the compound's solubility, metabolic stability, and target selectivity. researchgate.net
Derivatization of the Hydrazide Group: The hydrazide functional group offers a prime site for derivatization to create a library of related compounds, such as Schiff bases or N-acyl derivatives, which may exhibit novel or enhanced biological activities.
By creating a diverse library of analogues, researchers can screen for compounds with improved potency and selectivity against specific enzymes, receptors, or microbial strains. For instance, the design of analogues targeting microbial enzymes could lead to the development of novel antimicrobial agents.
| Modification Strategy | Rationale | Potential Outcome |
| Phenyl Ring Substitution | Modulate electronic and steric properties | Enhanced target binding and selectivity |
| Morpholine Ring Alteration | Improve pharmacokinetic properties | Increased solubility and metabolic stability |
| Hydrazide Group Derivatization | Introduce chemical diversity | Novel or enhanced biological activities |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel therapeutic agents. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new molecules, thereby reducing the time and cost associated with traditional screening methods.
For this compound, AI and ML algorithms can be employed to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogues based on their structural features.
Virtual Screening: Screen large virtual libraries of compounds to identify potential hits with high affinity for specific biological targets.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogues to identify candidates with favorable drug-like profiles.
By leveraging the power of AI and ML, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug development pipeline.
Exploration of Supramolecular Interactions and Self-Assembly
The study of supramolecular interactions is crucial for understanding how this compound and its analogues behave in a biological environment and in the solid state. The presence of hydrogen bond donors and acceptors in the benzohydrazide moiety, along with the potential for π-π stacking interactions involving the phenyl ring, suggests that these molecules can form well-defined supramolecular assemblies. mdpi.com
Future research in this area should involve:
X-ray Crystallography: Determining the single-crystal X-ray structures of this compound and its key analogues to elucidate their three-dimensional structures and intermolecular interactions in the solid state. researchgate.net
Computational Modeling: Employing computational methods to study the non-covalent interactions that govern the formation of supramolecular structures.
Solution-State Studies: Utilizing techniques such as NMR spectroscopy to investigate the self-assembly behavior of these compounds in solution.
A thorough understanding of the supramolecular chemistry of these compounds can provide insights into their solubility, crystal packing, and potential for formulation into drug delivery systems.
Interdisciplinary Collaborations for Broadening Research Scope
The multifaceted nature of drug discovery necessitates a collaborative approach that brings together experts from various scientific disciplines. To fully realize the therapeutic potential of this compound, interdisciplinary collaborations are essential.
Effective research in this area will require the combined expertise of:
Medicinal Chemists: For the design and synthesis of novel analogues.
Pharmacologists and Biologists: To evaluate the biological activity and mechanism of action of the synthesized compounds.
Computational Chemists: To perform molecular modeling and data analysis.
Crystallographers: To determine the three-dimensional structures of the compounds.
By fostering a collaborative research environment, scientists can pool their knowledge and resources to accelerate the translation of basic research findings into tangible therapeutic applications. Such collaborations are pivotal for tackling the complex challenges of modern drug development and for unlocking the full potential of promising compounds like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-3-morpholinobenzohydrazide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with chlorinated benzohydrazide precursors. Key steps include nucleophilic substitution (for morpholine attachment) and hydrazide formation via condensation reactions. Reaction optimization should focus on:
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-chloride bonds) .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Temperature : Controlled heating (80–120°C) minimizes side reactions like over-oxidation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches in the hydrazide moiety .
- NMR : ¹H NMR (DMSO-d₆) resolves morpholine protons (δ 3.5–3.7 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR identifies the carbonyl carbon (δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) achieve baseline separation of isomers or degradation products .
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 295.08 for C₁₁H₁₂ClN₃O₂) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom at position 4 and electron-rich morpholine ring create competing electronic effects:
- Steric Hindrance : The morpholine group at position 3 reduces accessibility for bulky nucleophiles (e.g., tert-butoxide), favoring smaller nucleophiles like amines .
- Electronic Activation : The chloro substituent activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .
- Case Study : Substitution with piperazine under microwave irradiation (100°C, 30 min) yields 85% product vs. 60% under conventional heating .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity .
- Purity Validation : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity; impurities >1% can skew bioactivity .
- Structural Analogues : Compare activities of derivatives (e.g., morpholine replaced by piperidine) to isolate pharmacophoric groups .
Q. How can computational modeling guide the design of this compound-based inhibitors for kinase targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Key parameters:
- Binding Affinity : Prioritize poses with ΔG < −8 kcal/mol .
- Hydrogen Bonding : Morpholine oxygen and hydrazide NH as H-bond donors to kinase backbone .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .
- QSAR : Hammett constants (σ) for substituents on the benzene ring correlate with inhibitory potency (R² > 0.85) .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : suggests methylamine-based coupling, while emphasizes Pd-catalyzed methods. Researchers should validate routes via comparative yield and purity analyses.
- Biological Data : BenchChem-derived data (excluded per user instruction) may conflict with peer-reviewed studies; prioritize EPA DSSTox or PubChem sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
